3,3'-Diacetyldiphenyl Ether 3,3'-Diacetyldiphenyl Ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC17960788
InChI: InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(9-13)19-16-8-4-6-14(10-16)12(2)18/h3-10H,1-2H3
SMILES:
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol

3,3'-Diacetyldiphenyl Ether

CAS No.:

Cat. No.: VC17960788

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

3,3'-Diacetyldiphenyl Ether -

Specification

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
IUPAC Name 1-[3-(3-acetylphenoxy)phenyl]ethanone
Standard InChI InChI=1S/C16H14O3/c1-11(17)13-5-3-7-15(9-13)19-16-8-4-6-14(10-16)12(2)18/h3-10H,1-2H3
Standard InChI Key NOPHAWSRXPXHKD-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)C

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

3,3'-Diacetyldiphenyl ether is typically synthesized via Friedel-Crafts acetylation of diphenyl ether or its derivatives. Key methods include:

Catalytic Acetylation

  • Reagents: Acetic anhydride as the acetylating agent, with catalysts such as trifluoromethanesulfonic acid transition metal salts (e.g., hafnium triflate) and alkali perchlorates (e.g., sodium perchlorate) .

  • Conditions: Reactions are conducted in polar aprotic solvents (e.g., dimethyl sulfoxide) at 80–100°C for 5–10 hours. Yields exceed 70% under optimized conditions .

Nitro-Group Displacement

  • Substrates: Nitro-substituted diphenyl ethers undergo nucleophilic displacement with acetylating agents in the presence of inorganic bases (e.g., potassium carbonate) and phase-transfer catalysts .

Haloform Reaction

  • Oxidation: 3,3'-Diacetyldiphenyl ether can be oxidized to 4,4'-dicarboxydiphenyl ether using alkali hypohalites (e.g., sodium hypochlorite) .

Physicochemical Properties

While explicit data for 3,3'-diacetyldiphenyl ether is sparse, its properties can be inferred from structurally related compounds:

PropertyValue/DescriptionSource CompoundReference
Molecular FormulaC₁₆H₁₄O₃Diphenyl ether analogs
Molecular Weight254.28 g/molCalculated
Melting Point~120–130°C4,4'-Diacetyldiphenyl ether
SolubilitySoluble in DMSO, DMF; insoluble in waterDiphenyl ether derivatives
Thermal StabilityStable up to 300°CPoly(arylene ether)s

Applications in Industry and Research

Polymer Synthesis

3,3'-Diacetyldiphenyl ether is a precursor for high-temperature polyimides and polyarylene ethers. These polymers exhibit exceptional thermal stability (>400°C) and mechanical strength, making them ideal for aerospace and electronics .

Dye and Pigment Intermediates

The compound is utilized in synthesizing azo dyes and phthalocyanine pigments. Its acetyl groups facilitate coupling reactions, enhancing colorfastness and stability .

Heat Transfer Fluids

As a component of eutectic mixtures (e.g., with biphenyl), it serves in industrial heat transfer systems due to its low volatility and high boiling point .

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact .

  • Advanced Materials: Exploring applications in organic electronics (e.g., TADF chromophores) .

  • Biological Activity: Investigating antimicrobial or anticancer properties of acetylated diphenyl ethers .

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